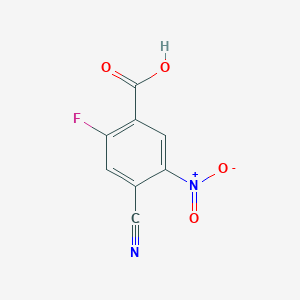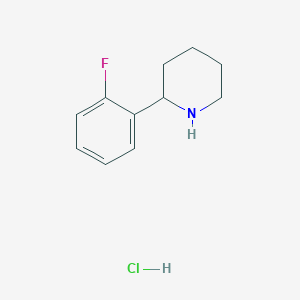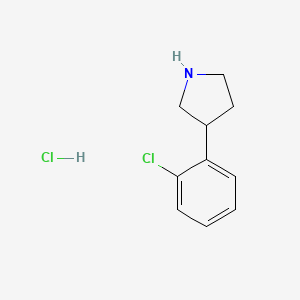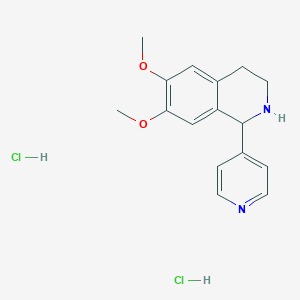
6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride
Vue d'ensemble
Description
6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride is a synthetic organic compound with a molecular formula of C16H20Cl2N2O2. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride typically involves a multi-step process. One common method includes the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often involve the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O) to promote the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various tetrahydroisoquinoline derivatives .
Applications De Recherche Scientifique
6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride has several applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Neuroscience: This compound is used in research related to neuroinflammation and neurodegenerative diseases.
Pharmacology: It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of tetrahydroisoquinoline derivatives.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxy-1-(3-pyridyl)-1,2,3,4-tetrahydro-isoquinoline
- 6,7-Dimethoxy-1-(2-pyridyl)-1,2,3,4-tetrahydro-isoquinoline
- 6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-quinoline
Uniqueness
6,7-Dimethoxy-1-(4-pyridyl)-1,2,3,4-tetrahydro-isoquinoline dihydrochloride is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Propriétés
IUPAC Name |
6,7-dimethoxy-1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.2ClH/c1-19-14-9-12-5-8-18-16(11-3-6-17-7-4-11)13(12)10-15(14)20-2;;/h3-4,6-7,9-10,16,18H,5,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZJOSDWHSYBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=NC=C3)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


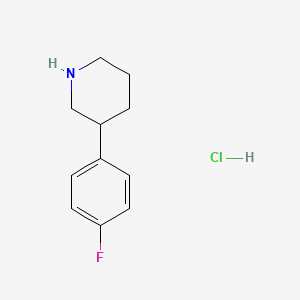
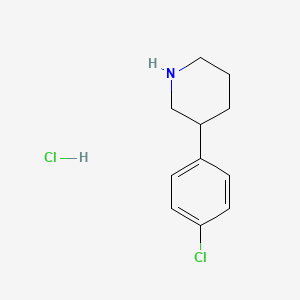
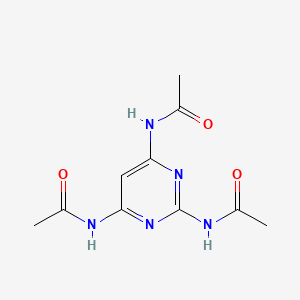
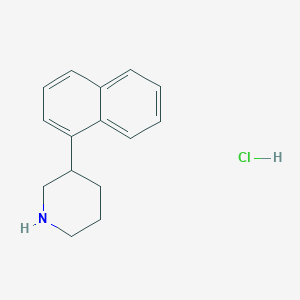
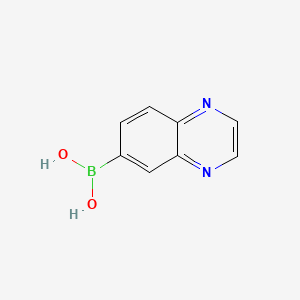
![3-[([1,1'-Biphenyl]-4-ylmethoxy)methyl]piperidine](/img/structure/B1388251.png)

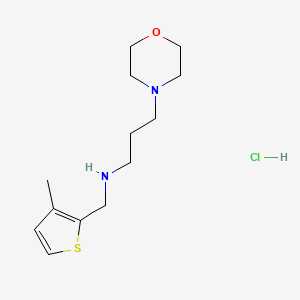

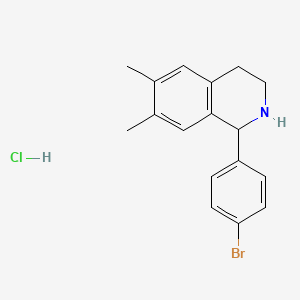
![2-[2-(2-Amino-acetylamino)-propionylamino]-3-methylpentanoic acid amide hydrochloride](/img/structure/B1388260.png)
